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Compound of Interest

Compound Name: Ethyl 4-oxohexanoate

Cat. No.: B1313881

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
oxohexanoate (CAS No. 3249-33-0), a key organic compound with applications in various
synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 4-oxohexanoate.

Molecular Structure:

Molecular Formula: CsH1403 Molecular Weight: 158.19 g/mol Exact Mass: 158.0943 g/mol [1]

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.1 Quartet 2H -OCH2CHs
~2.7 Triplet 2H -C(=0)CH2CH2-
~2.5 Triplet 2H -C(=0O)CH2CH2-
~2.4 Quartet 2H -C(=0)CH2CHs
~1.2 Triplet 3H -OCH2CHs
~1.0 Triplet 3H -C(=0O)CH2CHs

Note: This is a predicted spectrum based on typical chemical shifts for similar functional

groups. Actual experimental values may vary slightly.

« 13

Chemical Shift (8) ppm

Assighment

~209 C=0 (Ketone)
~173 C=0 (Ester)
~60 -OCH2CHs

~37 -C(=O)CH2CH:-
~36 -C(=O)CH2CHs
~28 -C(=O)CH2CH:-
~14 -OCH2CHs

~8 -C(=0O)CH2CHs

Note: This is a predicted spectrum based on typical chemical shifts for similar functional

groups. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Description of Vibration
~2980 C-H stretch (alkane)

~1735 C=0 stretch (ester)

~1715 C=0 stretch (ketone)
~1180 C-O stretch (ester)

Table 4: Mass Spectrometry Data

m/z Proposed Fragment
158 [M]* (Molecular lon)
129 [M - C2Hs]*

113 [M - OC2Hs]*

85 [M - COOC2Hs]*

57 [C3HsO]* or [CaHs]*
43 [C2H30]* or [CsH7]*
29 [CaHs]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of Ethyl 4-oxohexanoate (approximately 10-20 mg for *H
NMR, 50-100 mg for 3C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00

ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data
acquisition.

'H NMR Acquisition:

o The spectrometer is locked onto the deuterium signal of the solvent.

o Shimming is performed to optimize the magnetic field homogeneity.

o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to
ensure a good signal-to-noise ratio.

13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to acquire the 13C NMR spectrum, resulting in
a spectrum where each unique carbon atom appears as a single line.

o Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of
2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected to obtain the final spectrum. The chemical shifts of the peaks are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As Ethyl 4-oxohexanoate is a liquid at room temperature, the
spectrum is typically recorded using the neat liquid. A single drop of the neat liquid is placed
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data
acquisition.

o Data Acquisition:

o

A background spectrum of the clean salt plates is recorded first.

[¢]

The sample is then placed in the spectrometer's sample holder.

[¢]

The IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm~1.

[e]

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: A dilute solution of Ethyl 4-oxohexanoate in a volatile organic solvent
(e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas
Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas
chromatograph, where it is vaporized and separated from any impurities before entering the
mass spectrometer.

« lonization: Electron lonization (El) is a common method for this type of molecule. In the ion
source, the sample molecules are bombarded with a high-energy electron beam (typically 70
eV), causing the ejection of an electron to form a molecular ion (M*) and inducing
fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and their abundance is recorded.
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« Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value typically corresponds to the molecular ion, and the other
peaks represent fragment ions.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-oxohexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313881#spectroscopic-data-for-ethyl-4-
oxohexanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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